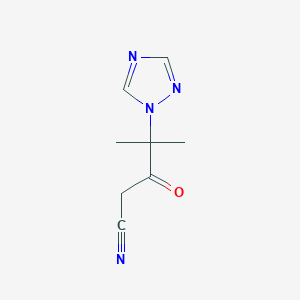![molecular formula C12H7ClN2S B1347994 4-Chloro-2-phénylthieno[3,2-d]pyrimidine CAS No. 214417-22-8](/img/structure/B1347994.png)
4-Chloro-2-phénylthieno[3,2-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a phenyl group at the 2-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
4-Chloro-2-phenylthieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
Target of Action
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a synthetic compound that has been found to interact with Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription processes . They are considered promising targets for the treatment of various diseases, including cancer .
Mode of Action
The compound’s interaction with its targets involves electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to bind to its target proteins and modulate their activity.
Biochemical Pathways
Given its interaction with cdks, it is likely to influence pathways related tocell cycle regulation and transcription . The downstream effects of these pathways can have significant impacts on cellular proliferation and differentiation.
Result of Action
The molecular and cellular effects of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine’s action are likely to be related to its inhibition of CDKs. By inhibiting these kinases, the compound could potentially halt cell cycle progression and reduce cellular proliferation . This could be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-phenylthieno[3,2-d]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within cells, leading to changes in cellular functions . Additionally, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine has been found to interact with nucleic acids, potentially influencing gene expression and DNA replication processes .
Cellular Effects
The effects of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, which are crucial for communication between cells and their environment. It has been observed to affect gene expression, leading to alterations in the production of proteins that are essential for cell growth and differentiation . Furthermore, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, which play a critical role in regulating various cellular processes, including cell division, growth, and apoptosis . By binding to the active sites of these enzymes, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine prevents their activity, leading to downstream effects on cell signaling pathways and gene expression . Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine have been observed to change over time. The stability of this compound is a crucial factor in its effectiveness, as it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to 4-Chloro-2-phenylthieno[3,2-d]pyrimidine can result in sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is involved in several metabolic pathways within cells. It interacts with various enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within cells . Understanding the metabolic pathways of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine is crucial for predicting its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine can influence its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in clinical settings .
Subcellular Localization
The subcellular localization of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine can affect its interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 4-Chloro-2-phenylthieno[3,2-d]pyrimidine may involve multi-step synthetic approaches. These methods often require the use of specific catalysts and reagents to achieve high yields and purity. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method for producing related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under suitable conditions.
Suzuki Coupling Reactions: This compound can participate in Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically requires a base and elevated temperatures.
Suzuki Coupling: This reaction involves the use of palladium catalysts, boronic acids, and a base under inert atmosphere conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Suzuki Coupling: The major products are biaryl derivatives formed by the coupling of the phenyl group with another aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the phenyl group at the 2-position influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-10-9(6-7-16-10)14-12(15-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKDIMCVLMEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363325 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214417-22-8 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
![methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1347926.png)


![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1347987.png)
![N-(4-{[3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B1347990.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)
![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B1348016.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)


![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

